molecular formula C10H6F3NO3 B12874261 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid

2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid

Cat. No.: B12874261
M. Wt: 245.15 g/mol
InChI Key: QPIWWERXODEDIE-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid is a heterocyclic compound that contains a benzoxazole ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid typically involves the reaction of 2-aminobenzo[d]oxazole with trifluoromethyl-substituted reagents. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by the addition of acetic anhydride to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

2-[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)5-2-1-3-6-9(5)14-7(17-6)4-8(15)16/h1-3H,4H2,(H,15,16)

InChI Key

QPIWWERXODEDIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C(F)(F)F

Origin of Product

United States

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